2-[(2-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide
Overview
Description
This compound contains several functional groups, including a thioether (R-S-R’), an amide (CONR2), and a sulfonyl group (SO2). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of a 2-bromobenzyl halide with a thiol to form the thioether, followed by reaction with an appropriate sulfonyl chloride to form the amide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the bromine atom might be displaced in a nucleophilic substitution reaction. The sulfonyl group could potentially participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonyl groups could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S2/c1-3-22(4-2)27(24,25)17-11-9-16(10-12-17)21-19(23)14-26-13-15-7-5-6-8-18(15)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQHCUMQNQLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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